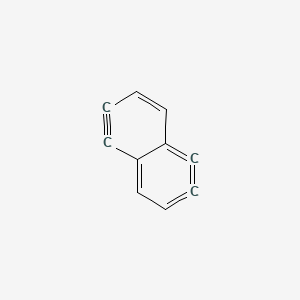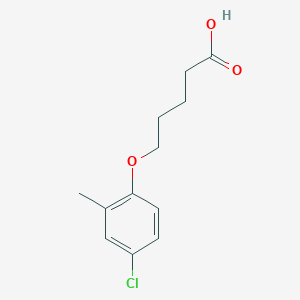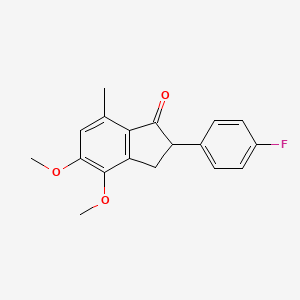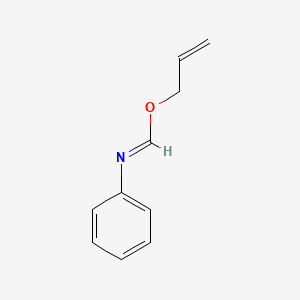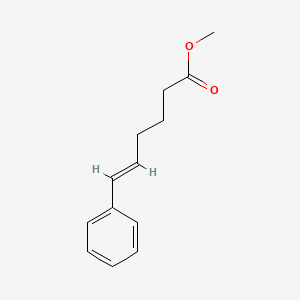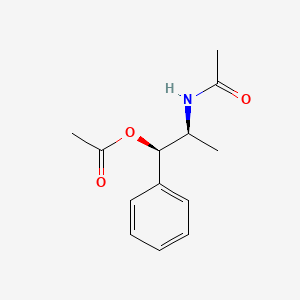
Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- is a complex organic compound with a unique structure that includes an acetamide group, an acetyloxy group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- typically involves multiple steps, including the formation of the acetamide group and the introduction of the acetyloxy and phenylethyl groups. Common synthetic routes may involve the use of protecting groups, selective deprotection, and coupling reactions under controlled conditions. Specific reagents and catalysts are often employed to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of new derivatives with improved efficacy and safety.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- include other acetamide derivatives and compounds with similar functional groups, such as:
- N-(2-hydroxyethyl)acetamide
- N-(2-methoxyethyl)acetamide
- N-(2-phenylethyl)acetamide
Uniqueness
What sets Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- apart from these similar compounds is its specific stereochemistry and the presence of both acetyloxy and phenylethyl groups
Properties
CAS No. |
81703-29-9 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
[(1R,2S)-2-acetamido-1-phenylpropyl] acetate |
InChI |
InChI=1S/C13H17NO3/c1-9(14-10(2)15)13(17-11(3)16)12-7-5-4-6-8-12/h4-9,13H,1-3H3,(H,14,15)/t9-,13-/m0/s1 |
InChI Key |
NGGHWHVNIDFSQK-ZANVPECISA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)OC(=O)C)NC(=O)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


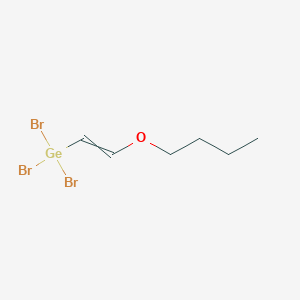

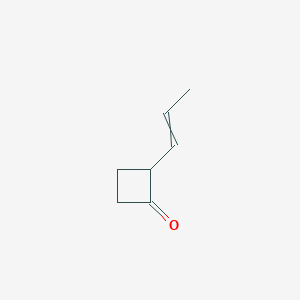
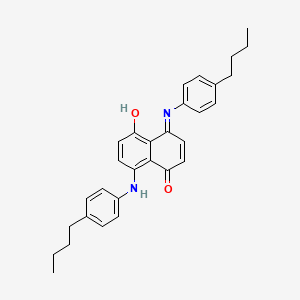
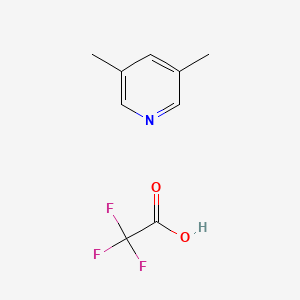

![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
